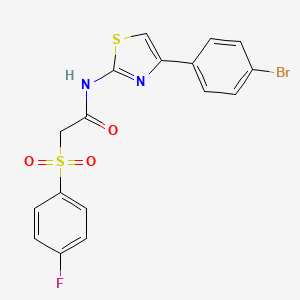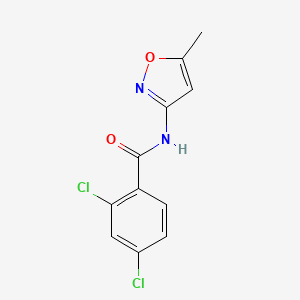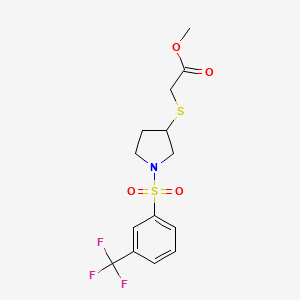
Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a trifluoromethyl group, which is often found in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure would likely be influenced by the pyrrolidine ring and the trifluoromethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group can influence the molecule’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and the conditions under which the reactions are carried out. Pyrrolidine rings can undergo various reactions, including ring-opening and functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to influence the compound’s lipophilicity, boiling point, and metabolic stability .Applications De Recherche Scientifique
Drug Development
The trifluoromethyl group in compounds like Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is known for its pharmacological significance. The presence of this group can enhance the biological activity and metabolic stability of pharmaceuticals . This compound could be involved in the synthesis of new drug molecules, especially those targeting diseases where modulation of protein interactions is crucial.
Antibacterial Agents
Research has shown that derivatives of trifluoromethylphenyl compounds exhibit potent growth inhibition against drug-resistant bacteria . Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate could be a precursor in synthesizing novel antibacterial agents, particularly against strains like MRSA and VRE.
Enzyme Inhibition
Compounds containing the trifluoromethyl group have been used to create inhibitors for various enzymes. For instance, they have been employed in the development of selective inhibitors for Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), which plays a role in several diseases, including cancer .
Agricultural Chemicals
The trifluoromethyl group is also prevalent in agrochemicals due to its ability to improve the efficacy and stability of pesticides and herbicides. Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate could serve as a building block in creating such compounds .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S2/c1-22-13(19)9-23-11-5-6-18(8-11)24(20,21)12-4-2-3-10(7-12)14(15,16)17/h2-4,7,11H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPJDTMVZYJGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

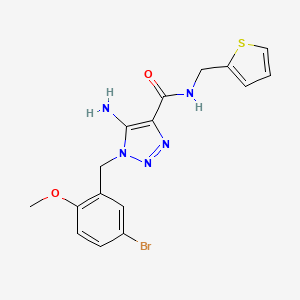
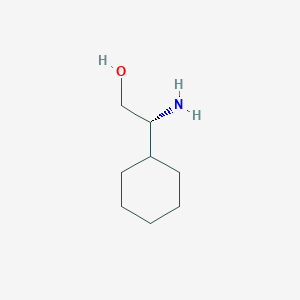
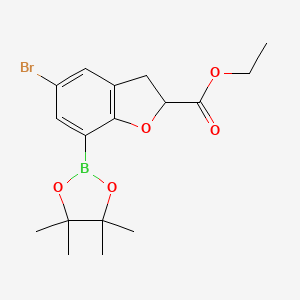
![[1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B2930675.png)
![1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2930676.png)
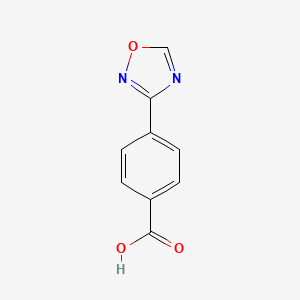
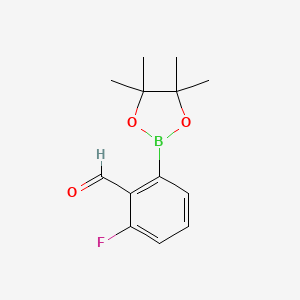
![Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate](/img/structure/B2930679.png)
![Cyclopropyl-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2930682.png)

![N-(3-chloro-4-fluorobenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2930685.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2930688.png)
